Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Overview

Description

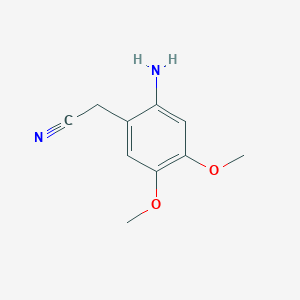

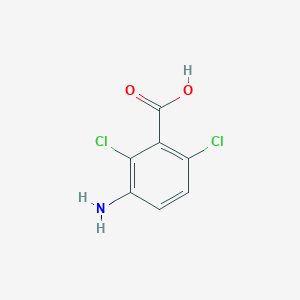

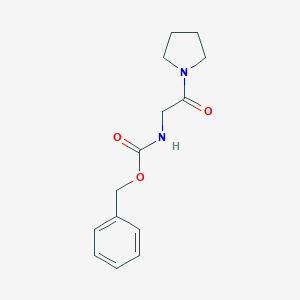

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 . It is used as a reagent in the preparation of actinonin, an antibiotic .

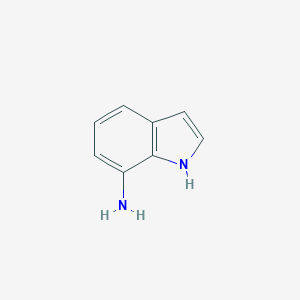

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C14H18N2O3 . The molecular weight of this compound is 262.3 .Scientific Research Applications

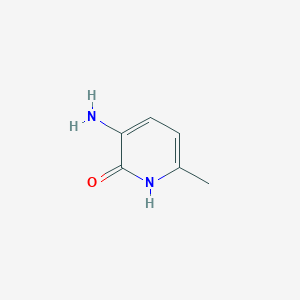

Pyrrolidine in Drug Discovery

Pyrrolidine, a core element in Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate, is highlighted for its versatility in drug discovery due to the saturated five-membered ring's ability to enhance stereochemistry, explore pharmacophore space, and contribute to three-dimensional molecular design. This review discusses the significance of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in developing compounds for treating human diseases. The ability of pyrrolidine derivatives to interact with various biological targets due to their stereogenicity and the orientation of substituents points to a diverse range of potential applications for this compound in medicinal chemistry (Li Petri et al., 2021).

Benzothiazoles in Chemistry and Biology

Although not directly related to this compound, research on benzothiazoles underscores the importance of heterocyclic compounds in scientific applications, including their role in nanotechnology, polymer processing, and biomedical applications. The structural simplicity and adaptability of benzothiazoles, similar to the pyrrolidine ring's utility, suggest a broad potential for innovative applications in material science and drug development, providing a context for the relevance of related compounds in various scientific fields (Cantekin et al., 2012).

properties

IUPAC Name |

benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXWULXQFCLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.